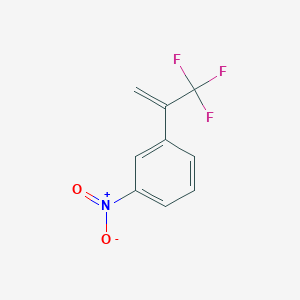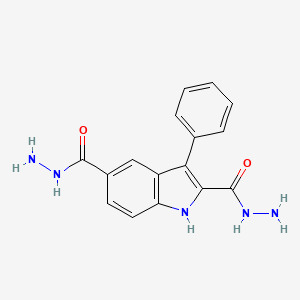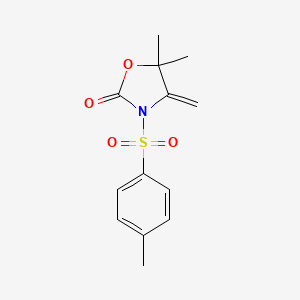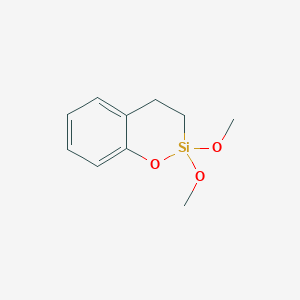
2-Amino-8-methoxy-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-methoxy-8-oxooctanoate is an organic compound with the molecular formula C9H17NO4 It is characterized by the presence of an amino group, a methoxy group, and a keto group on an octanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-methoxy-8-oxooctanoate typically involves the esterification of octanedioic acid followed by the introduction of the amino and methoxy groups. One common method includes the reaction of octanedioic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the amino group. The final step involves the methoxylation of the keto group using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-methoxy-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-8-hydroxy-8-oxooctanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-8-methoxy-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-8-methoxy-8-oxooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and keto groups can participate in various chemical interactions, modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-8-hydroxy-8-oxooctanoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-8-methyl-8-oxooctanoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Amino-8-methoxy-8-oxooctanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
131956-96-2 |
|---|---|
Molecular Formula |
C9H16NO4- |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-amino-8-methoxy-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO4/c1-14-8(11)6-4-2-3-5-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1 |
InChI Key |
ZYWZMWMPDZJWFD-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)



![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
